molecular formula C16H9ClF3N3OS2 B2727903 5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-35-1

5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2727903
CAS No.: 303151-35-1
M. Wt: 415.83
InChI Key: HFHGBWHMLVJXMB-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a synthetic small molecule recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . This molecular target is a well-established driver in the pathogenesis of various cancers, particularly non-small cell lung cancer, where its aberrant signaling promotes uncontrolled cell proliferation and survival. The compound functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the autophosphorylation events that initiate downstream pro-survival signal transduction cascades, such as the MAPK/ERK and PI3K/Akt pathways. Its primary research value lies in its utility as a chemical probe to investigate EGFR-driven oncogenesis and to explore mechanisms of acquired resistance to targeted therapies in vitro. Researchers employ this inhibitor in preclinical studies to model tumor response, to elucidate compensatory signaling networks that emerge upon EGFR suppression, and to develop strategies for combination therapies aimed at overcoming drug resistance. Beyond oncology, the precise disruption of tyrosine kinase signaling also provides a valuable tool for basic biochemical research into cellular communication and growth control mechanisms. This reagent is intended for use by scientific researchers in laboratory settings to advance the understanding of molecular oncology and kinase biology.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3OS2/c17-10-4-6-12(7-5-10)25-15-13(22-23-26-15)14(24)21-11-3-1-2-9(8-11)16(18,19)20/h1-8H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHGBWHMLVJXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H9ClF3N3OS2
  • Molecular Weight : 415.84 g/mol
  • CAS Number : 321553-23-5

Biological Activity Overview

The compound exhibits notable biological activities, particularly in anticancer applications. Its structure, featuring a thiadiazole ring and multiple substituents, plays a crucial role in its pharmacological effects.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular pathways and interactions with specific biomolecules.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the compound's potency. Studies have shown that modifications in the phenyl rings can significantly impact the inhibitory activity against tumor cells.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines
    • A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action
    • The compound's mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division. Docking studies have indicated that it interacts with the colchicine binding site on tubulin .
  • Selectivity for Cancer Cells
    • In vitro tests indicated that this compound selectively inhibits cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Table: Biological Activity Summary

Activity Cell Line/Target IC50 Value (µg/mL) Reference
CytotoxicityMCF-70.28
CytotoxicityA5490.52
Tubulin InhibitionColchicine Binding-
SelectivityNormal CellsNot toxic

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to 5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide have been evaluated against various bacterial strains and fungi. In vitro assays indicated significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects .

Anticancer Properties

Thiadiazole derivatives have been extensively investigated for their anticancer potential. The compound has shown efficacy in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Molecular docking studies suggest that these compounds may interact with key targets involved in cancer proliferation, such as dihydrofolate reductase (DHFR) and other enzymes critical for tumor growth .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesKey Findings
AntimicrobialGram-positive/negative bacteria, fungiSignificant inhibition observed in vitro
AnticancerMCF7, A549 cell linesEffective growth inhibition; potential enzyme interactions identified

Case Study 1: Anticancer Activity Evaluation

In a study published in 2019, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against MCF7 cells .

Case Study 2: Molecular Docking Studies

A molecular docking study using software such as Schrodinger was conducted to predict binding affinities and interactions of the compound with target proteins involved in cancer metabolism. The study revealed favorable binding modes with key active sites, suggesting that further optimization could enhance its therapeutic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Analysis

Target Compound
  • Core : 1,2,3-Thiadiazole
  • Position 4 : Carboxamide group attached to 3-(trifluoromethyl)phenyl.
  • Position 5 : 4-Chlorophenylsulfanyl (S–C₆H₄–Cl).
Analogous Compounds:

5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide () Core: 1,2,3-Thiadiazole. Position 4: N,N-Dimethylcarboxamide. Position 5: 4-Chlorobenzenesulfonyl (SO₂–C₆H₄–Cl). Key Difference: Sulfonyl group (oxidized sulfur) vs.

4-Phenyl-N-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide () Core: 1,2,3-Thiadiazole. Position 4: Carboxamide linked to 4-(trifluoromethyl)phenyl. Position 5: Phenyl group.

5-[(2-Chlorobenzyl)sulfanyl]-N-(4-Methoxyphenyl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-carboxamide () Core: Pyrazole (non-thiadiazole heterocycle). Position 4: Carboxamide attached to 4-methoxyphenyl. Position 5: 2-Chlorobenzylsulfanyl. Key Difference: Pyrazole core may confer distinct hydrogen-bonding and steric properties compared to thiadiazole .

2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-Thiadiazol-2-yl}sulfanyl)-N-[2-(Trifluoromethyl)phenyl]acetamide ()

  • Core : 1,3,4-Thiadiazole (isomeric to 1,2,3-thiadiazole).
  • Substituents : Dual sulfanyl groups and an acetamide linkage.
  • Key Difference : Isomeric thiadiazole core and acetamide (vs. carboxamide) alter conformational flexibility and bioavailability .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₁₆H₁₀ClF₃N₃OS 388.78* 4-Chlorophenylsulfanyl, 3-(trifluoromethyl)phenylamide
5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide () C₁₁H₁₀ClN₃O₃S₂ 331.8 Sulfonyl group, N,N-dimethylamide
4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide () C₁₆H₁₀F₃N₃OS 349.33 Phenyl at position 5, 4-(trifluoromethyl)phenylamide
5-[(2-Chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide () C₂₀H₁₇ClF₃N₃O₂S 455.88 Pyrazole core, 2-chlorobenzylsulfanyl, 4-methoxyphenylamide

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s molar mass (388.78 g/mol) is intermediate, reflecting its balance of halogen and trifluoromethyl groups.
  • Sulfur oxidation state impacts solubility: sulfonyl () increases polarity, while sulfanyl (target) enhances lipophilicity .
  • Pyrazole derivatives () exhibit higher molar mass due to additional methyl and methoxy groups .

Preparation Methods

Chemical Identity and Structural Features

5-[(4-Chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound with multiple functional groups integrated within its structure. The molecule belongs to the 1,2,3-thiadiazole family, a class of nitrogen-sulfur heterocycles known for their diverse pharmacological activities. The compound features:

  • Molecular Formula: C₁₆H₉ClF₃N₃OS₂
  • Molecular Weight: 415.83 g/mol
  • IUPAC Name: 5-(4-chlorophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
  • Key structural elements: 1,2,3-thiadiazole core, 4-chlorophenyl sulfanyl group, and 3-(trifluoromethyl)phenyl carboxamide moiety

The planar thiadiazole ring facilitates π-π stacking interactions with biological targets, while the sulfanyl and carboxamide groups enable hydrogen bonding and dipole interactions.

General Synthetic Approaches to 1,2,3-Thiadiazoles

Hurd-Mori Synthesis

The Hurd-Mori method represents the most established approach for constructing the 1,2,3-thiadiazole core. This reaction involves the cyclization of hydrazone derivatives with thionyl chloride, as identified by Charles D. Hurd and Raymond I. Mori.

R-C(=N-NHR')-R" + SOCl₂ → 1,2,3-thiadiazole derivative + HCl + SO₂

The reaction typically employs hydrazone derivatives containing N-acyl or N-tosyl groups, which react with thionyl chloride to form the thiadiazole ring system. This cyclization process proceeds through intramolecular mechanisms and has proven highly efficient for generating various substituted 1,2,3-thiadiazoles.

Alternative Cyclization Methods

While the Hurd-Mori protocol remains predominant, alternative cyclization strategies can also yield 1,2,3-thiadiazole scaffolds:

  • Selenium dioxide-mediated reactions (for 1,2,3-selenadiazoles which follow similar chemistry)
  • Cyclization of thiolactams using various dehydrating agents
  • Reaction of hydrazine derivatives with carbon disulfide followed by cyclization

Synthetic Route to this compound

Based on the available literature and synthetic techniques employed for related compounds, a rational synthesis pathway for the target compound can be established. This multi-step procedure generally involves:

Preparation of the 1,2,3-Thiadiazole-4-carboxylic Acid Intermediate

The synthesis typically begins with the preparation of 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid, which serves as a key precursor. This intermediate (CAS: 338760-78-4) can be synthesized through the following sequence:

  • Preparation of a suitable hydrazone precursor
  • Cyclization using the Hurd-Mori protocol with thionyl chloride
  • Introduction of the 4-chlorophenyl sulfanyl group through nucleophilic substitution

The spectroscopic data for this intermediate includes:

  • ¹H-NMR and ¹³C-NMR patterns consistent with the proposed structure
  • Characteristic IR bands for carboxylic acid and heterocyclic functionalities

Conversion to Carboxamide Derivative

The transformation of the carboxylic acid intermediate to the final carboxamide involves:

  • Activation of the carboxylic acid group
  • Coupling with 3-(trifluoromethyl)aniline

Based on methodologies employed for similar compounds, this coupling can be achieved through two principal routes:

Acid Chloride Method

This approach, analogous to the method described for related thiadiazole derivatives, involves:

  • Conversion of 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride
  • Reaction of the acid chloride with 3-(trifluoromethyl)aniline in the presence of a base (typically triethylamine)
  • Purification by recrystallization or column chromatography

The reaction scheme can be represented as:

5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid + SOCl₂ → Acid chloride intermediate
Acid chloride intermediate + 3-(trifluoromethyl)aniline + Et₃N → this compound
Coupling Agent Method

Alternatively, direct coupling between the carboxylic acid and amine can be achieved using peptide coupling reagents:

  • Activation of 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)
  • Addition of 3-(trifluoromethyl)aniline in the presence of a base
  • Purification of the final product

Analytical Characterization and Structural Confirmation

The structural confirmation of this compound relies on various spectroscopic techniques:

NMR Spectroscopy

Expected ¹H-NMR signals (based on related compounds):

  • Aromatic protons from 4-chlorophenyl group (doublets at approximately δ 7.5-7.8 ppm)
  • Aromatic protons from 3-(trifluoromethyl)phenyl group (complex pattern at δ 7.2-8.1 ppm)
  • NH proton (broad singlet at approximately δ 10.0-10.5 ppm)

IR Spectroscopy

Characteristic IR bands should include:

  • NH stretching (3200-3400 cm⁻¹)
  • C=O stretching (1650-1690 cm⁻¹)
  • C-F stretching (1000-1350 cm⁻¹)
  • C-Cl stretching (700-800 cm⁻¹)
  • Thiadiazole ring vibrations (1400-1600 cm⁻¹)

Mass Spectrometry

The molecular ion peak should appear at m/z 415.84, with characteristic fragmentation patterns including:

  • Loss of the 4-chlorophenyl group
  • Fragmentation of the carboxamide moiety
  • Cleavage of the sulfanyl linkage

Alternative Synthetic Approaches

Direct Functionalization Methods

Alternative approaches might involve late-stage functionalization of preformed thiadiazole scaffolds:

  • Thiol-ene click chemistry for introducing the sulfanyl linkage
  • Palladium-catalyzed cross-coupling for installing the aryl groups
  • Microwave-assisted synthesis for accelerating reaction rates

Challenges and Optimization Strategies

Several challenges may arise during the synthesis of this compound:

Selectivity Issues

When forming the sulfanyl linkage, ensuring regioselectivity can be challenging. Optimization strategies include:

  • Temperature control during substitution reactions
  • Use of protecting groups for reactive functionalities
  • Careful selection of bases to minimize side reactions

Purification Challenges

The target compound contains multiple aromatic and heteroaromatic systems that can complicate purification. Effective approaches include:

  • Recrystallization from appropriate solvent systems (ethanol/water mixtures)
  • Column chromatography using optimized eluent systems
  • Preparative HPLC for final purification when necessary

Q & A

Basic: What synthetic pathways are recommended for synthesizing 5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thiadiazole precursors, followed by sulfanyl group introduction via nucleophilic substitution. Key steps include:

  • Cyclization : Use Lawesson’s reagent or similar thiophilic agents to form the thiadiazole core .
  • Sulfanyl Group Incorporation : React 4-chlorophenylthiol with the thiadiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxamide Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 3-(trifluoromethyl)phenylamine moiety .
    Optimization Tips :
  • Monitor reaction temperature (60–80°C for cyclization) and use anhydrous solvents to minimize side products.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure high yields (>70%) .

Basic: How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:
Use a combination of analytical techniques:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ -63 ppm in ¹⁹F NMR) .
    • HRMS : Confirm molecular weight (C₁₆H₁₀ClF₃N₃OS₂, theoretical m/z 434.02) .
  • Physicochemical Properties :
    • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
    • Thermal Stability : DSC/TGA to determine decomposition temperature (>200°C typical for thiadiazoles) .

Basic: What strategies can mitigate low aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without cytotoxicity .
  • Structural Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions on the phenyl rings .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: What molecular modeling approaches are suitable for studying enzyme interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX. Focus on the thiadiazole core’s sulfur and nitrogen atoms as hydrogen bond acceptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl/CF₃ groups) with inhibitory activity (IC₅₀ values) .

Advanced: How to design in vivo pharmacokinetic studies for bioavailability assessment?

Methodological Answer:

  • Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Analytical Method : Use LC-MS/MS to quantify compound levels (LOQ: 1 ng/mL). Monitor metabolites (e.g., sulfoxide derivatives) .
  • Key Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and clearance. Compare with reference drugs (e.g., acetazolamide for carbonic anhydrase inhibitors) .

Advanced: How to resolve contradictions in biological activity data across assay conditions?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HT-29 for colorectal cancer) and passage numbers.
    • Normalize data to positive controls (e.g., 5-FU for cytotoxicity) .
  • Mechanistic Follow-Up :
    • Perform transcriptomic profiling (RNA-seq) to identify off-target pathways.
    • Validate hits via CRISPR-Cas9 knockout of suspected targets .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc) to reconcile EC₅₀ discrepancies across studies .

Advanced: What functional group modifications enhance selectivity for kinase targets?

Methodological Answer:

  • Trifluoromethyl Optimization : Replace the 3-CF₃ group with -CF₂H or -OCF₃ to modulate electron density and steric bulk .
  • Thiadiazole Ring Substitution : Introduce methyl groups at position 2 to improve hydrophobic interactions with kinase ATP pockets .
  • SAR Libraries : Synthesize 10–20 analogs with systematic variations (e.g., halogens, alkyl chains) and screen against kinase panels (e.g., Eurofins KinaseProfiler) .

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